4-(Bromomethyl)-2-chloro-1-phenoxybenzene is an organic compound classified as an aromatic halide. Its structure features a bromomethyl group, a chlorine atom, and a phenoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique reactivity and structural characteristics. The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-2-chloro-1-phenoxybenzene, and its CAS number is 364354-02-9 .
The synthesis of 4-(bromomethyl)-2-chloro-1-phenoxybenzene typically involves the bromination of 2-chloro-1-phenoxybenzene. One common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is conducted in an inert solvent like carbon tetrachloride or chloroform, usually at elevated temperatures to facilitate the reaction.
On an industrial scale, continuous flow processes may be utilized for efficient production, employing automated reactors that allow precise control over reaction conditions to enhance yield and purity.
The molecular formula for 4-(bromomethyl)-2-chloro-1-phenoxybenzene is C12H8BrClO, with a molecular weight of approximately 283.55 g/mol. The compound contains:
The structural representation can be denoted using SMILES notation: ClC1=C(OC2=CC=CC=C2)C=CC(Br)=C1 .
Property | Value |
---|---|
Molecular Formula | C12H8BrClO |
Molecular Weight | 283.55 g/mol |
CAS Number | 364354-02-9 |
Purity | 95% |
4-(Bromomethyl)-2-chloro-1-phenoxybenzene can undergo several types of chemical reactions:
The reactivity of the bromomethyl group makes it particularly versatile in synthetic organic chemistry, allowing for the formation of various derivatives through these reactions.
4-(Bromomethyl)-2-chloro-1-phenoxybenzene exhibits distinct physical properties:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
4-(Bromomethyl)-2-chloro-1-phenoxybenzene has several applications in scientific research:
The unique structural features of this compound make it valuable for various research and industrial applications, contributing to advancements in chemistry and related fields.
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0